molecular formula C20H22N2O4 B12461102 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B12461102
M. Wt: 354.4 g/mol
InChI Key: PCTVPHUOMUFQJN-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide is a complex organic compound with a unique structure that includes a hexahydro-2H-4,7-methanoisoindole core and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Hexahydro-2H-4,7-methanoisoindole Core: This step involves the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the intermediate formed in the previous step.

    Amidation Reaction: The final step involves the formation of the propanamide group through an amidation reaction, typically using a suitable amine and coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the hexahydro-2H-4,7-methanoisoindole core, potentially leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.

Medicine

In medicinal chemistry, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hexahydro-2H-4,7-methanoisoindole core can interact with hydrophobic pockets in proteins, while the ethoxyphenyl group can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-hydroxyphenyl)propanamide: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide lies in its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity. The presence of the ethoxy group can influence the compound’s solubility, stability, and overall biological activity compared to its analogs.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C20H22N2O4/c1-3-26-15-8-6-14(7-9-15)21-18(23)11(2)22-19(24)16-12-4-5-13(10-12)17(16)20(22)25/h4-9,11-13,16-17H,3,10H2,1-2H3,(H,21,23)

InChI Key

PCTVPHUOMUFQJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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